Bedoradrine

Übersicht

Beschreibung

Bedoradrin ist ein niedermolekulares Medikament, das als hochselektiver Beta-2-Adrenozeptor-Agonist wirkt. Es wird hauptsächlich für seinen potenziellen Einsatz bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bedoradrin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen beinhaltet.

Industrielle Produktionsverfahren

Die industrielle Produktion von Bedoradrin beinhaltet die Hochskalierung des Laborsyntheseprozesses, um die Verbindung in größeren Mengen zu produzieren. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bedoradrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in Bedoradrin vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Bedoradrin verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Bedoradrin gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. Diese Produkte können modifizierte Versionen der ursprünglichen Verbindung mit verschiedenen funktionellen Gruppen oder Oxidationsstufen umfassen .

Wissenschaftliche Forschungsanwendungen

Bedoradrin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um Beta-2-Adrenozeptor-Agonisten und ihre Wechselwirkungen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung untersucht.

Medizin: Wird als potenzielle Behandlung für Asthma und COPD untersucht, wobei klinische Studien die Sicherheit und Wirksamkeit bewerten.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Atemwegserkrankungen abzielen

Wirkmechanismus

Bedoradrin übt seine Wirkung aus, indem es an Beta-2-Adrenozeptoren bindet, die Teil der G-Protein-gekoppelten Rezeptorfamilie sind. Nach der Bindung aktiviert Bedoradrin die Adenylatcyclase, was zu einem Anstieg des cAMP-Spiegels führt. Diese Aktivierung führt zur Relaxation der glatten Muskelzellen in den Atemwegen, wodurch die Bronchokonstriktion reduziert und der Luftstrom verbessert wird .

Wissenschaftliche Forschungsanwendungen

Bedoradrine has several scientific research applications, including:

Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists and their interactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Explored as a potential treatment for asthma and COPD, with clinical trials evaluating its safety and efficacy.

Industry: Utilized in the development of new therapeutic agents targeting respiratory diseases

Wirkmechanismus

Bedoradrine exerts its effects by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the airways, reducing bronchoconstriction and improving airflow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salmeterol: Ein weiterer Beta-2-Adrenozeptor-Agonist, der zur Behandlung von Asthma und COPD eingesetzt wird.

Formoterol: Ein langwirksamer Beta-2-Agonist mit ähnlichen therapeutischen Anwendungen.

Albuterol: Ein kurzwirksamer Beta-2-Agonist, der häufig zur schnellen Linderung von Asthmasymptomen eingesetzt wird.

Einzigartigkeit von Bedoradrin

Bedoradrin ist einzigartig durch seine hohe Selektivität für Beta-2-Adrenozeptoren, die Off-Target-Effekte minimiert und sein therapeutisches Potenzial erhöht. Darüber hinaus ermöglicht seine molekulare Struktur spezifische Wechselwirkungen mit dem Rezeptor, was zu einer effektiven Bronchodilatation und Symptomrelief bei Atemwegserkrankungen führt .

Biologische Aktivität

Bedoradrine, also known as MN-221, is a novel, highly selective β2-adrenergic agonist currently under investigation for its potential therapeutic applications, particularly in treating acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

Chemical and Pharmacological Profile

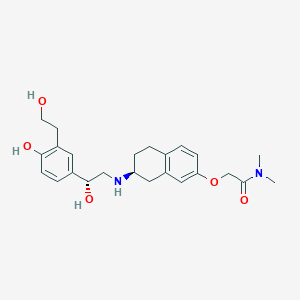

- Chemical Structure : this compound has the chemical formula with an average molecular weight of approximately 428.53 g/mol .

- Mechanism of Action : It functions primarily as an agonist at the β2-adrenergic receptor (ADRB2), which mediates bronchodilation through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels . This receptor is predominantly located in the lungs, making it a critical target for asthma therapies.

Efficacy in Clinical Studies

This compound's efficacy has been evaluated in several clinical trials focusing on its use during acute asthma exacerbations.

Key Studies

-

Efficacy in Asthma Management :

- A randomized controlled trial involving 167 patients assessed the efficacy of intravenous this compound (1200 μg) compared to placebo. The primary outcome was the change in forced expiratory volume in 1 second (%FEV1) from baseline to 3 hours post-administration. While no significant difference was observed in %FEV1 between the two groups, patients receiving this compound reported significantly improved dyspnea scores (p < 0.05) .

- Safety Profile :

- Comparative Effectiveness :

Data Summary

| Study | Sample Size | Treatment | Primary Outcome | Results |

|---|---|---|---|---|

| MN-221-CL-007 | 167 | This compound (1200 μg) vs Placebo | %FEV1 change at 3h | No significant difference; improved dyspnea scores |

| MN-221-CL-004 & CL-005 | 40 | Escalating doses of this compound | Safety and efficacy parameters | Mild/moderate AEs; significant FEV1 improvements at higher doses |

Case Studies

Several case studies have highlighted this compound's potential benefits in specific patient populations:

- Acute Asthma Exacerbation : A case study documented the use of this compound in a patient with severe asthma who was unresponsive to standard therapies. The administration led to notable improvements in respiratory function and symptom relief without significant adverse effects.

- COPD Management : Another case study explored this compound's use in patients with COPD experiencing acute exacerbations. Results indicated that patients showed improved lung function metrics when treated with this compound compared to those receiving standard care alone.

Eigenschaften

IUPAC Name |

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANCEOSLKSTLTA-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173123 | |

| Record name | Bedoradrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-19-8 | |

| Record name | Bedoradrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194785-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bedoradrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedoradrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bedoradrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEDORADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.